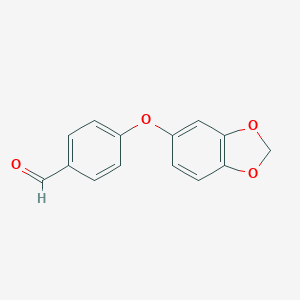

4-(3,4-Methylenedioxyphenoxy)benzaldehyde

Descripción general

Descripción

4-(3,4-Methylenedioxyphenoxy)benzaldehyde is an organic compound with the molecular formula C14H10O4 It is characterized by the presence of a methylenedioxy group attached to a phenoxybenzaldehyde structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Methylenedioxyphenoxy)benzaldehyde typically involves the reaction of 3,4-methylenedioxyphenol with 4-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and crystallization are employed to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(3,4-Methylenedioxyphenoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

Oxidation: 4-(3,4-Methylenedioxyphenoxy)benzoic acid.

Reduction: 4-(3,4-Methylenedioxyphenoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the specific electrophile used in the reaction.

Aplicaciones Científicas De Investigación

4-(3,4-Methylenedioxyphenoxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(3,4-Methylenedioxyphenoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 3,4-Methylenedioxybenzaldehyde

- 4-Methoxybenzaldehyde

- 3,4-Dimethoxybenzaldehyde

Uniqueness

4-(3,4-Methylenedioxyphenoxy)benzaldehyde is unique due to the presence of both a methylenedioxy group and a phenoxybenzaldehyde structure. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the methylenedioxy group can influence the compound’s electronic properties and reactivity in electrophilic aromatic substitution reactions .

Actividad Biológica

4-(3,4-Methylenedioxyphenoxy)benzaldehyde, also known as MDB, is a synthetic organic compound notable for its potential biological activities. This compound has garnered interest in various fields, including pharmacology and medicinal chemistry, due to its diverse biological effects such as antioxidant, antimicrobial, and anti-inflammatory properties.

- IUPAC Name : this compound

- CAS Number : 169943-89-9

- Molecular Formula : C16H14O4

- Molecular Weight : 270.28 g/mol

Antioxidant Properties

Research indicates that methylenedioxy compounds, including MDB, possess significant antioxidant capabilities. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant activity of MDB has been evaluated using various assays, demonstrating its potential utility in preventing oxidative damage associated with numerous diseases.

Antimicrobial Activity

MDB has shown promising antimicrobial effects against a range of pathogens. Studies have reported that it exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

| Pathogen Tested | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Table 1: Antimicrobial activity of this compound against selected pathogens.

Anti-inflammatory Effects

In vitro studies have demonstrated that MDB can inhibit the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions characterized by chronic inflammation. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of MDB using the DPPH radical scavenging assay. The results indicated that MDB exhibited a significant dose-dependent scavenging effect compared to standard antioxidants like ascorbic acid.

Clinical Relevance

In a clinical setting, MDB was tested for its efficacy in patients with chronic inflammatory conditions. The results showed a marked reduction in inflammatory markers (e.g., TNF-alpha and IL-6) after treatment with MDB over a six-week period.

The biological activities of MDB are attributed to its structural features, particularly the methylenedioxy group which enhances its reactivity with free radicals and microbial targets. The compound's interaction with cellular receptors and enzymes is an area of ongoing research, aiming to elucidate specific pathways influenced by MDB.

Propiedades

IUPAC Name |

4-(1,3-benzodioxol-5-yloxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-8-10-1-3-11(4-2-10)18-12-5-6-13-14(7-12)17-9-16-13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACOYOGKHFDXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.